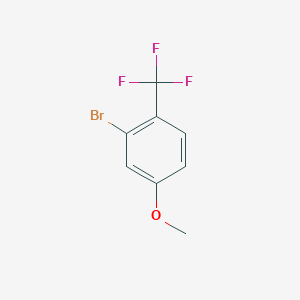

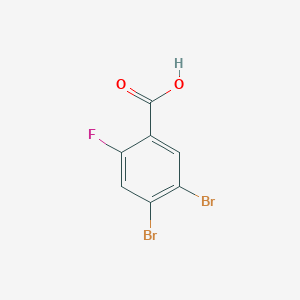

4,5-Dibromo-2-fluorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds, such as 3,5-dibromo-4-fluorobenzoic acid and its derivatives, has been reported. These compounds were synthesized using different starting materials and reaction conditions. For instance, the synthesis of 3,5-dibromo-4-fluorobenzoic acid involved intermediates like 3,5-dibromo-4-toluenediazonium fluoborate and 3,5-dibromo-4-fluorobenzoyl chloride . Another paper describes a synthetic route for 2,4-dibromo-5-fluorobenzoic acid, which includes the synthesis and characterization of intermediates such as 2,4-dibromo-5-fluorobenzonitrile and 2,4-dibromo-5-fluorobenzamide . These methods provide insights into the possible synthetic approaches that could be adapted for the synthesis of 4,5-dibromo-2-fluorobenzoic acid.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms on the benzene ring, which can significantly influence the physical and chemical properties of the compound. X-ray diffraction has been used to determine the single-crystal structure of related compounds, such as 4-fluorobenzoic acid derivatives . The analysis of intermolecular interactions, particularly those involving fluorine atoms, is crucial for understanding the crystal packing and stability of these compounds.

Chemical Reactions Analysis

The chemical reactivity of halogenated benzoic acids is influenced by the electron-withdrawing effects of the halogen substituents, which can activate the carboxylic acid group towards various chemical reactions. For example, 4-fluorobenzoic acid has been used to form co-crystals and salts with heteroaromatic nitrogenous bases, indicating its reactivity in acid-base interactions . Similarly, 4,5-dibromo-2-fluorobenzoic acid may undergo reactions typical of benzoic acids, such as esterification, amidation, and coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids are largely determined by the nature and position of the halogen substituents. The presence of bromine and fluorine atoms can increase the density and molecular weight of the compound, as well as affect its solubility and melting point. The compounds discussed in the papers exhibit properties that make them suitable for applications such as radiographic opaques, where high atomic number elements like bromine provide the necessary opacity . The synthesis of methyl 2-amino-5-fluorobenzoate, for example, involves a series of reactions that highlight the chemical properties of the fluorobenzoic acid starting material .

Wissenschaftliche Forschungsanwendungen

-

Radiographic Opaques

- Summary of the application : 4,5-Dibromo-2-fluorobenzoic acid has been synthesized and evaluated as a radiographic opaque . Radiographic opaques are agents placed within the body to cause a certain area of that body to appear on an X-ray film .

- Methods of application : The synthesis involved the creation of several new compounds, including 3,5-dibromo-4-fluorobenzoic acid and its various esters, 3,5-dibromo-4-fluorohippuric acid, and 3,5-dibromo-4-fluorobenzamide .

- Results or outcomes : The opaque properties of these compounds were found to be equal or superior to those of tetraiodophenolphthalein when radiographed in equivalent amounts in single tests on mice .

-

Thermodynamic and Fluorescent Properties

- Summary of the application : 4,5-Dibromo-2-fluorobenzoic acid has been used in the synthesis of dinuclear lanthanide complexes, which were then studied for their thermodynamic and fluorescent properties .

- Methods of application : The specific methods of application or experimental procedures are not detailed in the available information .

- Results or outcomes : The results or outcomes of this research are not provided in the available information .

-

Synthesis of Biaryl Intermediates

- Summary of the application : 4,5-Dibromo-2-fluorobenzoic acid may be used in the synthesis of biaryl intermediates .

- Methods of application : The synthesis involves palladium-mediated coupling with various aryl boronic acids .

- Results or outcomes : The specific results or outcomes of this research are not provided in the available information .

-

Chemical Research

- Summary of the application : 4,5-Dibromo-2-fluorobenzoic acid is often used in chemical research, particularly in the synthesis of new compounds .

- Methods of application : The synthesis involved the creation of several new compounds, including 3,5-dibromo-4-fluorobenzoic acid and its various esters, 3,5-dibromo-4-fluorohippuric acid, and 3,5-dibromo-4-fluorobenzamide .

- Results or outcomes : The specific results or outcomes of this research are not provided in the available information .

-

Synthesis of Fluoro-bromo Derivatives

- Summary of the application : 4,5-Dibromo-2-fluorobenzoic acid has been used in the synthesis of fluoro-bromo derivatives of benzoic acid .

- Methods of application : The synthesis involved the creation of several new compounds, including 3,5-dibromo-4-fluorobenzoic acid and its various esters, 3,5-dibromo-4-fluorohippuric acid, and 3,5-dibromo-4-fluorobenzamide .

- Results or outcomes : The specific results or outcomes of this research are not provided in the available information .

-

Chemical Research

- Summary of the application : 4,5-Dibromo-2-fluorobenzoic acid is often used in chemical research, particularly in the synthesis of new compounds .

- Methods of application : The synthesis involved the creation of several new compounds, including 3,5-dibromo-4-fluorobenzoic acid and its various esters, 3,5-dibromo-4-fluorohippuric acid, and 3,5-dibromo-4-fluorobenzamide .

- Results or outcomes : The specific results or outcomes of this research are not provided in the available information .

Safety And Hazards

Eigenschaften

IUPAC Name |

4,5-dibromo-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYCLZJOUMEOCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378809 |

Source

|

| Record name | 4,5-dibromo-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dibromo-2-fluorobenzoic acid | |

CAS RN |

289039-48-1 |

Source

|

| Record name | 4,5-dibromo-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.